molecular formula C21H26N2O3S B2984057 N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide CAS No. 2034491-95-5

N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide

Cat. No. B2984057
CAS RN: 2034491-95-5
M. Wt: 386.51
InChI Key: YCOFBCASHADHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide, also known as BCTC, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by heat, protons, and various chemical ligands.

Mechanism of Action

N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a competitive antagonist of TRPV1 channels. It binds to the same site as capsaicin, but it does not activate the channel. Instead, it blocks the channel from being activated by other agonists. N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide has been shown to have a high degree of selectivity for TRPV1 channels, and it does not affect other ion channels or receptors.
Biochemical and Physiological Effects:
N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation in animal models of inflammation. N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide has been shown to have a low toxicity profile, and it does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is a useful tool for studying the function of TRPV1 channels in vitro and in vivo. It is relatively easy to synthesize and has a high degree of selectivity for TRPV1 channels. However, N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide has limited solubility in water, which can make it difficult to use in some experimental settings. Additionally, N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for the study of N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the use of N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide as a therapeutic agent for the treatment of pain and inflammation. Additionally, N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide may have potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide as a therapeutic agent.

Synthesis Methods

The synthesis of N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide involves several steps, including the reaction of 2-chloro-N-(cyclopentylmethyl)benzamide with 5-(1-hydroxyethyl)-2-thiophenecarboxylic acid, followed by the addition of benzyl bromide and oxalyl chloride. The final product is obtained after purification by column chromatography. The yield of N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is typically around 20% to 30%.

Scientific Research Applications

N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide has been widely used in scientific research as a tool to study the function of TRPV1 channels. TRPV1 channels are involved in a variety of physiological processes, including pain sensation, thermoregulation, and inflammation. N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide has been shown to block the activation of TRPV1 channels by capsaicin, which is a potent agonist of TRPV1 channels. N1-benzyl-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide has also been used to study the role of TRPV1 channels in animal models of pain and inflammation.

properties

IUPAC Name

N-benzyl-N'-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15(24)17-9-10-18(27-17)21(11-5-6-12-21)14-23-20(26)19(25)22-13-16-7-3-2-4-8-16/h2-4,7-10,15,24H,5-6,11-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOFBCASHADHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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